N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(oxan-4-yl)piperazine-1-carboxamide
Description
N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(oxan-4-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a methoxyethyl group, and an oxan-4-yl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(oxan-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O3/c1-25-18(15-2-4-16(20)5-3-15)14-21-19(24)23-10-8-22(9-11-23)17-6-12-26-13-7-17/h2-5,17-18H,6-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRCNDFGNBBMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N1CCN(CC1)C2CCOCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(oxan-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 4-fluoroaniline with 2-methoxyethyl chloride to form the intermediate N-(4-fluorophenyl)-2-methoxyethylamine. This intermediate is then reacted with 4-(oxan-4-yl)piperazine-1-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(oxan-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction can produce methoxyethylamine .
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(oxan-4-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(oxan-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- Bis(4-fluorophenyl)methanone
Uniqueness
N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(oxan-4-yl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxyethyl and oxan-4-yl groups provide distinct reactivity and interaction profiles compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
